molecular formula C11H11BrF2O3 B7993489 2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7993489
M. Wt: 309.10 g/mol
InChI Key: QDJUGKWXHXFFAV-UHFFFAOYSA-N
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Description

2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane (CAS: --

Properties

IUPAC Name

2-[2-(4-bromo-2,5-difluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O3/c12-7-5-9(14)10(6-8(7)13)15-2-1-11-16-3-4-17-11/h5-6,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJUGKWXHXFFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC(=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of Fluorophenol Derivatives

A common approach involves electrophilic bromination of 2,5-difluorophenol using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. For example:

  • Reagents : 2,5-difluorophenol, Br₂, FeCl₃ (catalyst), dichloromethane (DCM).

  • Conditions : Reaction at 0–5°C for 4–6 hours under inert atmosphere.

  • Yield : ~65–70% after purification via column chromatography (silica gel, hexane/ethyl acetate).

Regioselective Bromination Using Directed ortho-Metalation

To enhance regioselectivity, a directed ortho-metalation strategy is employed:

  • Protection of the phenol group as a silyl ether (e.g., tert-butyldimethylsilyl chloride).

  • Lithium-halogen exchange using n-butyllithium (n-BuLi) at −78°C.

  • Quenching with 1,2-dibromoethane to introduce bromine at the para position.

  • Advantage : Achieves >90% regioselectivity for the 4-bromo isomer.

Formation of the Phenoxyethyl Ether Moiety

The phenolic intermediate is coupled with ethylene glycol derivatives to form the phenoxyethyl segment.

Williamson Ether Synthesis

A classic method utilizes 2-chloroethanol and a strong base:

  • Reagents : 4-Bromo-2,5-difluorophenol, 2-chloroethanol, potassium hydroxide (KOH), dimethylformamide (DMF).

  • Conditions : Reflux at 80°C for 12 hours.

  • Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and solvent evaporation.

  • Yield : ~75–80%.

Mitsunobu Reaction for Sterically Challenged Systems

For hindered phenolic substrates, the Mitsunobu reaction ensures efficient etherification:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), 2-hydroxyethanol.

  • Conditions : Room temperature, 24 hours in tetrahydrofuran (THF).

  • Yield : ~85% with minimal byproducts.

Cyclization to Form the 1,3-Dioxolane Ring

The final step involves cyclizing the ethylene glycol chain to form the dioxolane ring.

Acid-Catalyzed Cyclization with Formaldehyde

  • Reagents : 2-(4-Bromo-2,5-difluoro-phenoxy)ethanol, formaldehyde (37% aqueous), sulfuric acid (H₂SO₄).

  • Conditions : Stirring at 50°C for 6 hours.

  • Mechanism : Protonation of the hydroxyl group followed by nucleophilic attack by the adjacent ethylene glycol oxygen.

  • Yield : ~70% after distillation under reduced pressure.

Dean-Stark Trap for Azeotropic Water Removal

To drive the equilibrium toward cyclization:

  • Setup : Toluene as solvent, p-toluenesulfonic acid (p-TsOH) catalyst.

  • Conditions : Reflux at 110°C with azeotropic removal of water.

  • Yield : ~88% with high purity (>95% by HPLC).

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification.

  • Non-polar solvents (e.g., toluene) improve cyclization efficiency by reducing side reactions.

Catalytic Systems

  • Brønsted acids (H₂SO₄, HCl) vs. Lewis acids (BF₃·OEt₂): The latter offers better selectivity for larger-scale syntheses.

Analytical Validation and Quality Control

Structural Confirmation

  • ¹H NMR : Key signals include the dioxolane protons (δ 4.8–5.2 ppm) and aromatic protons (δ 7.0–7.5 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 325.0 [M+H]⁺.

Purity Assessment

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water gradient).

  • Melting Point : 92–94°C (recrystallized from ethanol).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Williamson Ether + H₂SO₄7092ModerateHigh
Mitsunobu + Dean-Stark8895HighModerate

Industrial-Scale Production Challenges

  • Waste Management : Brominated byproducts require specialized disposal.

  • Catalyst Recovery : Recycling of p-TsOH reduces costs in continuous processes.

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactors enable precise temperature control and reduced reaction times (e.g., 2 hours for cyclization).

Enzymatic Cyclization

  • Lipase-catalyzed reactions under mild conditions (pH 7, 30°C) show promise for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyethyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets due to the presence of the dioxolane moiety, which is known to enhance bioactivity.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of dioxolanes for their anti-cancer activity. It was found that modifications to the dioxolane ring could significantly enhance cytotoxicity against various cancer cell lines .

Material Science

In material science, compounds similar to 2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane have been used to develop advanced materials with specific properties such as thermal stability and chemical resistance.

Data Table: Properties of Similar Dioxolane Compounds

Compound NameThermal Stability (°C)Chemical ResistanceApplication Area
Compound A250HighCoatings
Compound B230ModerateAdhesives
Compound C240HighSealants

Environmental Chemistry

The environmental impact and degradation pathways of halogenated compounds like 4-bromo-2,5-difluorophenol derivatives are critical areas of study. The compound's potential as a pollutant or its role in environmental remediation processes is being researched.

Case Study : Research conducted by the Environmental Protection Agency (EPA) assessed the degradation of brominated compounds in aquatic environments. The study highlighted the persistence of such compounds and their potential bioaccumulation risks .

Agricultural Chemistry

Compounds containing bromine and fluorine are often evaluated for their herbicidal and pesticidal properties. The unique electronic characteristics imparted by these halogens can enhance the efficacy of agrochemicals.

Data Table: Herbicidal Activity of Halogenated Compounds

Compound NameHerbicidal Activity (g/ha)Mode of Action
4-Bromo-2,5-difluorophenol50Inhibition of photosynthesis
2-[2-(4-Bromo-phenoxy)ethyl]30Disruption of cell division

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets. The dioxolane ring can also influence the compound’s pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane (CAS 773087-43-7)

  • Properties :
    • Molecular weight: 265.1 g/mol (C₉H₇BrF₂O₂).
    • Purity: ≥96% (liquid at room temperature) .
    • Reactivity: Likely less flexible than the target compound due to the absence of an ethyl linker, reducing steric hindrance in substitution reactions.

2-[(2-Methoxyphenoxy)methyl]-1,3-dioxolane (CAS 2142217-40-9)

  • Structure: Methoxyphenoxy group attached via a methylene bridge to the dioxolane.
  • Properties :
    • Molecular weight: 303.15 g/mol (C₁₂H₁₅BrO₄).
    • Applications: Key intermediate in the synthesis of moguisteine, demonstrating the utility of dioxolane derivatives in pharmaceutical manufacturing .
  • Key Difference : The methoxy group enhances electron density, contrasting with the electron-withdrawing bromo-fluoro substituents in the target compound .

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS 77771-04-1)

  • Structure : Bromo and fluoro substituents at positions 3 and 4 on the phenyl ring.
  • Safety : Classified under GHS guidelines as hazardous, requiring precautions for inhalation and skin contact .
  • Comparison: The positional isomerism (3-bromo vs.

Phospholano-Functionalized Dioxolanes (e.g., CAS 1044256-04-3)

  • Structure : Phosphorus-containing groups (e.g., dimethylphosphine oxide) attached to the dioxolane.
  • Applications : Used as ligands in asymmetric catalysis, highlighting the versatility of dioxolane derivatives in metal-mediated reactions .
  • Contrast : The target compound lacks coordinating heteroatoms, limiting its use in catalysis but favoring applications in halogen-based coupling reactions .

Reactivity and Physicochemical Properties

C-H Bond Dissociation Energy (BDE)

  • The 1,3-dioxolane ring exhibits a C-H BDE of 90.0 kcal/mol , slightly lower than THF (89.8 kcal/mol) and significantly lower than 1,4-dioxane (93.2 kcal/mol). This makes dioxolanes more reactive in hydrogen-abstraction reactions, particularly in radical processes .
  • Impact of Substituents: Electron-withdrawing bromo-fluoro groups on the phenoxy moiety may stabilize radical intermediates, enhancing regioselectivity in reactions .

Solubility and Stability

  • Halogen Effects: Bromine and fluorine substituents increase hydrophobicity and density compared to non-halogenated analogs (e.g., 2-[2-(phenylsulfonyl)ethyl]tetrahydrofuran) .

Biological Activity

2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane is a synthetic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the existing research regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a dioxolane ring and a phenoxyethyl moiety with bromine and difluorine substituents on the aromatic ring, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific biological activity of this compound is still under investigation, but preliminary studies suggest several promising avenues.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The phenoxy group may interact with various receptors, potentially modulating signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Research Findings

A review of the literature reveals several important findings related to the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntimicrobialInhibition of bacterial growth
  • Anticancer Properties : In vitro studies have indicated that this compound induces apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests a potential role in managing chronic inflammatory conditions.
  • Antimicrobial Activity : Preliminary tests reveal that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics .

Q & A

Q. Table 1: Example Reaction Optimization Parameters

ParameterTested ConditionsYield (%)Purity (%)
CatalystPd(OAc)₂ vs. PdCl₂72 vs. 5895 vs. 90
SolventDMF vs. THF68 vs. 4593 vs. 85
Temperature60°C vs. 100°C65 vs. 7088 vs. 92

Advanced: What mechanistic insights explain contradictory reactivity data in halogenated dioxolane derivatives under nucleophilic conditions?

Methodological Answer:
Contradictions often arise from electronic and steric effects. For instance:

  • Electronic effects : The electron-withdrawing bromo and fluoro substituents on the phenyl ring increase electrophilicity at the adjacent ether oxygen, accelerating SNAr reactions but may sterically hinder nucleophile access .
  • Steric shielding : The 1,3-dioxolane ring’s conformational flexibility can either expose or protect reactive sites, depending on substituent positioning .
  • Experimental validation : Use DFT calculations (e.g., Gaussian 09) to map transition states and compare with kinetic data from stopped-flow UV-Vis spectroscopy .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR : ¹H/¹³C NMR to confirm the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and bromo-fluoro aromatic signals (δ 7.0–8.0 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 352.97) .
  • FT-IR : Look for C-O-C stretches (1050–1150 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

Advanced: How can researchers design experiments to study the environmental fate of this compound in aquatic systems?

Methodological Answer:
Follow ecotoxicological frameworks like Project INCHEMBIOL :

  • Phase 1 (Lab) :
    • Assess hydrolysis kinetics at varying pH (4–9) and temperatures (10–40°C) using HPLC-UV to track degradation products.
    • Measure logP values via shake-flask method to predict bioaccumulation potential.
  • Phase 2 (Field) :
    • Deploy passive samplers in water bodies to monitor long-term persistence.
    • Use LC-MS/MS to detect metabolites in algae or Daphnia magna models .

Basic: What stability challenges arise when storing this compound, and how can they be mitigated?

Methodological Answer:
Key stability issues include:

  • Hydrolysis : The acetal group is prone to acid-catalyzed ring-opening. Store under inert gas (N₂/Ar) with molecular sieves (3Å) to absorb moisture .
  • Light sensitivity : Bromo-fluoro aromatics may undergo photodecomposition. Use amber vials and conduct stability tests under UV/Vis light (ICH Q1B guidelines) .

Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:
Leverage in silico tools:

  • Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs) based on the bromo-fluoro pharmacophore .
  • QSAR : Build regression models correlating substituent electronegativity (Hammett σ constants) with observed IC₅₀ values .
  • ADMET prediction : SwissADME to optimize logP (<5) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:
Adopt OSHA/GLP standards:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods for reactions releasing HBr or HF byproducts.
  • Waste disposal : Neutralize acidic/basic waste with NaHCO₃ or citric acid before incineration .

Advanced: How can conflicting crystallography data on dioxolane derivatives be resolved?

Methodological Answer:
Address discrepancies via:

  • Data collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution structures .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for heavy atoms (Br, F).
  • Validation : Check R-factor convergence (<5%) and Ramachandran outliers with Coot .

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